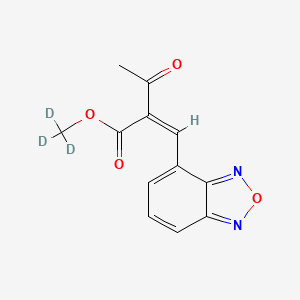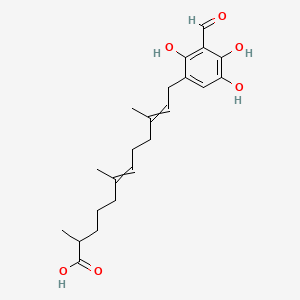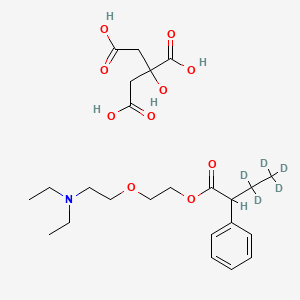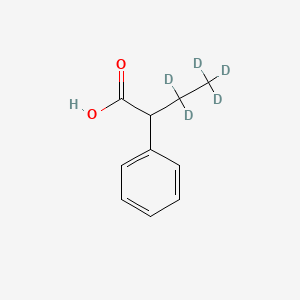
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol, also known as CBEP, is a synthetic compound that has a wide range of applications in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development and medical research. CBEP has been found to have a number of beneficial properties, including its ability to interact with certain molecules in the body, as well as its affinity for certain receptors.
Scientific Research Applications
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol has been used in a variety of scientific research applications, including drug development, medical research, and biochemical and physiological studies. Its ability to interact with certain molecules in the body, as well as its affinity for certain receptors, makes it a useful tool for studying the effects of drugs on the human body. Additionally, 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol has been used in studies to investigate the effects of certain drugs on the nervous system, as well as to explore the potential therapeutic effects of certain compounds.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol is not yet fully understood. However, it is believed that 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol binds to certain receptors in the body, such as the serotonin receptor 5-HT2A, which is involved in regulating mood and behavior. Additionally, 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol has been found to interact with other molecules in the body, such as the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol are not yet fully understood. However, it has been found to have a number of beneficial properties, including its ability to interact with certain molecules in the body, as well as its affinity for certain receptors. Additionally, 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in treating certain diseases.
Advantages and Limitations for Lab Experiments
The use of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol in laboratory experiments has a number of advantages. Firstly, it is relatively easy to synthesize and is relatively stable, making it a convenient and reliable compound to work with. Additionally, it is relatively non-toxic, making it suitable for use in a variety of experiments. However, there are some limitations to using 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol in experiments, such as its potential to interact with other molecules in the body, which can lead to unexpected results.
Future Directions
The potential future directions for the use of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol in scientific research are numerous. For example, further research could be conducted to explore its potential therapeutic effects, as well as its potential to interact with other molecules in the body. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol, as well as its potential to interact with certain receptors in the body. Finally, further research could be conducted to explore the potential applications of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol in drug development and medical research.
Synthesis Methods
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol can be synthesized in a variety of ways, but the most commonly used method involves the reaction of 1-cyclohexyl-1-hydroxy-2-pyridinium chloride with 4-benzyloxycyclohexanol in the presence of sodium hydroxide. This reaction results in the formation of 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol. The reaction is carried out in a solvent, such as ethanol or dimethylformamide, and is typically conducted at a temperature of around 80°C. The reaction is typically complete within a few hours, and the product can then be isolated and purified.
properties
IUPAC Name |
1-cyclohexyl-1-(4-phenylmethoxycyclohexyl)-2-pyridin-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO2/c28-26(22-11-5-2-6-12-22,19-24-13-7-8-18-27-24)23-14-16-25(17-15-23)29-20-21-9-3-1-4-10-21/h1,3-4,7-10,13,18,22-23,25,28H,2,5-6,11-12,14-17,19-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUJYYZTNHAGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=CC=N2)(C3CCC(CC3)OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675784 |
Source


|
| Record name | 1-[4-(Benzyloxy)cyclohexyl]-1-cyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol | |
CAS RN |
1189997-39-4 |
Source


|
| Record name | 1-[4-(Benzyloxy)cyclohexyl]-1-cyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)




